molecular formula C22H23N3O2S2 B2598267 (E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1251711-23-5

(E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2598267
CAS No.: 1251711-23-5
M. Wt: 425.57
InChI Key: ZBCCUHHEOFUBHZ-CMDGGOBGSA-N
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Description

(E)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, similar in structure to the specified chemical, have shown significant biological activities. Particularly, some compounds exhibit high DNA protective ability against oxidative damage and strong antimicrobial activity. For instance, certain derivatives displayed cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, with notable IC50 values (Gür et al., 2020).

Photodynamic Therapy Applications

  • Potential in Photodynamic Therapy : Zinc phthalocyanine derivatives, incorporating elements similar to the mentioned chemical, particularly those with high singlet oxygen quantum yield, are valuable for photodynamic therapy. Their properties, such as good fluorescence and high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antitubercular Activity

  • Antitubercular Activity : Certain Mannich bases of imidazo[2,1-b][1,3, thiadiazoles, structurally related to the specified compound, have shown potent antitubercular activity. The variation in ring size of these compounds influences their pharmacological activity, with smaller rings like pyrrolidine enhancing effectiveness against Mycobacterium tuberculosis (Badiger & Khazi, 2013).

EGFR Inhibitors for Cancer Treatment

  • EGFR Inhibitors in Cancer Treatment : Benzimidazole derivatives, similar to the compound , have been studied for their anti-cancer properties as EGFR inhibitors. These compounds, including those with methoxyphenyl groups, have shown potential in targeting cancer cells, with notable binding affinities and molecular interactions in cancer cell lines (Karayel, 2021).

Antidepressant Properties

  • Dual Action Antidepressants : Benzo[b]thiophene derivatives, which share a structural resemblance to the specified compound, have been synthesized to act as dual-action antidepressants. These compounds, particularly those with methoxyphenylpiperazine, showed promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition (Orus et al., 2002).

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Activities : Novel compounds bearing thiazole scaffolds, which include structural elements of the specified compound, have shown significant biological activities against various microorganisms. These compounds have demonstrated good antimicrobial activity, particularly against certain strains of bacteria and fungi (Suresh et al., 2016).

Properties

IUPAC Name

(E)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-27-18-6-4-16(5-7-18)15-20-23-24-22(29-20)17-10-12-25(13-11-17)21(26)9-8-19-3-2-14-28-19/h2-9,14,17H,10-13,15H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCUHHEOFUBHZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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